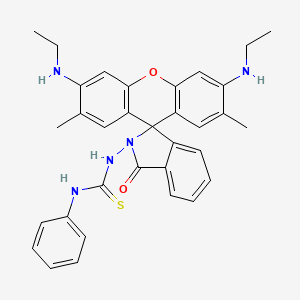

Rhodamine-6G N-Phenyl-thiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rhodamine-6G N-Phenyl-thiosemicarbazide is a biochemical used for proteomics research . It is a useful organic compound in the field of life sciences . It has been used as a pH-sensitive probe based on the highly photostable and water-soluble fluorescent molecule, Rhodamine 6G .

Synthesis Analysis

The synthesis of Rhodamine-based pH-sensitive compounds involves solubilizing the rhodamine base (Rhodamine 6G) in pure ethanol (EtOH). The ligand (5× molar equivalents) and triethylamine (TEA, 1× molar equivalent) are added to the solution, dropwise, with mechanical stirring .Molecular Structure Analysis

Rhodamine 6G films have an amorphous structure. The surface morphology by atomic force microscopy showed that Rh6G films have nanostructure with a grain size of 159 nm for the thickness of 125 nm, which slightly increased to 166 nm for the thickness of 304 nm .Chemical Reactions Analysis

Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization . This property makes it a versatile tool in both in vitro and in vivo applications for intracellular and extracellular pH sensing .Physical And Chemical Properties Analysis

This compound has a molecular formula of C33H33N5O2S and a molecular weight of 563.71 . It is highly photostable and water-soluble .Applications De Recherche Scientifique

Heavy Metal Detection

Rhodamine-6G derivatives have been extensively studied for their ability to detect heavy metals, particularly mercury (Hg2+). The compound, when synthesized with specific derivates, exhibits colorimetric and fluorescence sensing towards Hg2+, making it a valuable tool for environmental monitoring. For instance, a study synthesized rhodamine 6G derivatives by reacting rhodamine 6G hydrazide and glyoxal with 4-phenyl thiosemicarbazide, demonstrating a colorimetric and fluorescence response to Hg2+ ions (Son & Park, 2012). Similarly, another research developed N-(Rhodamine-6G)lactam-N'-phenylthiourea-ethylenediamine as a fluorescent and colorimetric chemodosimeter for Hg2+, showcasing high selectivity in aqueous solutions with a broad pH range (Wu et al., 2007).

Sensor Applications

These compounds are not only limited to heavy metal detection but have also been adapted for sensing other types of analytes. For example, a novel rhodamine-thiosemicarbazide-based chemodosimeter was designed for the colorimetric and fluorescent 'turn-on' detection of Hg2+ in aqueous samples, offering a rapid response and high selectivity, making it suitable for test strip applications (Angupillai et al., 2015). Additionally, rhodamine-based compounds have been utilized for the chromo-fluorogenic detection of nerve agents, demonstrating their versatility beyond environmental monitoring (Li et al., 2019).

Photophysical Studies

The photophysical properties of rhodamine-6G N-Phenyl-thiosemicarbazide derivatives are crucial for their applications in scientific research. Studies have focused on understanding the fluorescence spectroscopy of these compounds, considering factors like concentration and solvent effects, to optimize their efficiency in various applications (Zehentbauer et al., 2014). This knowledge is essential for enhancing their performance as sensors and in other scientific applications.

Orientations Futures

The future directions of Rhodamine-6G N-Phenyl-thiosemicarbazide could involve its use in various applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . It could also be used in the development of pH-sensitive probes for understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response .

Mécanisme D'action

Target of Action

Rhodamine 6g, a related compound, is known to be a highly fluorescent dye often used as a tracer within water to determine the rate and direction of flow and transport . It is also used extensively in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .

Mode of Action

Rhodamine dyes are known to fluoresce, allowing them to be easily and inexpensively detected with instruments called fluorometers .

Result of Action

Rhodamine 6g is known to be highly photostable with a high fluorescence quantum yield , which may suggest potential applications in imaging and diagnostics.

Action Environment

The related compound rhodamine 6g is known to be soluble in water and methanol , which may influence its distribution and efficacy in different environments.

Analyse Biochimique

Biochemical Properties

It is known that Rhodamine 6G, a related compound, exhibits strong electronic absorptions due to π*←π transitions in the 529–539-nm region

Cellular Effects

Rhodamine 6G, a related compound, is often used as a tracer dye within water to determine the rate and direction of flow and transport . It is highly fluorescent and can be detected easily and inexpensively with instruments called fluorometers .

Temporal Effects in Laboratory Settings

Rhodamine 6G, a related compound, is known for its high photostability .

Propriétés

IUPAC Name |

1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZILEOAOQHFBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858375 |

Source

|

| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885481-03-8 |

Source

|

| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)